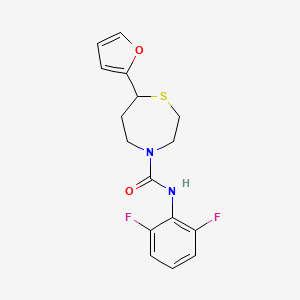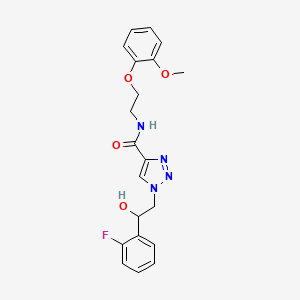
4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine, also known as 4CPP, is an organic compound belonging to the class of pyrimidines. It is an important building block in organic synthesis, as it can be used to synthesize a variety of compounds. 4CPP has been studied for its potential applications in a variety of scientific fields, including medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Crystallographic Studies and Molecular Recognition
Pyrimidines, including 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine derivatives, are crucial in crystallography and molecular recognition processes. The study by Rajam et al. (2017) emphasizes the importance of aminopyrimidine fragments in pharmaceuticals, highlighting their role in hydrogen bonding and molecular recognition essential for targeted drug action. The detailed analysis of cation tautomerism, twinning, and disorder in crystalline structures of pyrimidine derivatives sheds light on the complex interactions that dictate molecular assembly and stability (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Optical and Electronic Properties
Derivatives of 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine are explored for their potential in nonlinear optics (NLO) and electronic applications. Hussain et al. (2020) discuss the structural, electronic, and NLO properties of thiopyrimidine derivatives, providing insights into their applicability in optoelectronic devices. The comparative analysis between theoretical (DFT/TDDFT) and experimental studies confirms the significant NLO character of these molecules, suggesting their utility in high-tech applications (Hussain et al., 2020).
Supramolecular Chemistry and Drug Design
The synthesis and characterization of pyrimidine-based compounds reveal their potential in supramolecular chemistry and drug design. Zhang et al. (2018) synthesized thiourea derivatives of pyrimidine, analyzing their non-covalent interactions through various spectroscopic and crystallographic methods. These interactions play a crucial role in molecular recognition, which is fundamental to the development of new pharmaceuticals (Zhang et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
Pyrimidine chelates have been utilized in the synthesis of new heteroleptic Ir(III) metal complexes for OLED applications. Chang et al. (2013) demonstrate the synthesis of sky-blue-emitting Ir(III) phosphors, highlighting the influence of pyrimidine's position on emission properties. These findings contribute to the development of high-performance OLEDs, indicating the versatile application of pyrimidine derivatives in advanced materials science (Chang et al., 2013).
Propriétés
IUPAC Name |
4-(2-chloropyridin-3-yl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-10(4-3-8-17-13)11-6-9-18-14(19-11)12-5-1-2-7-16-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULCXPTYEOJTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

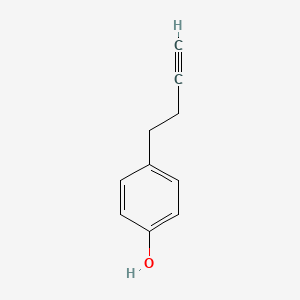
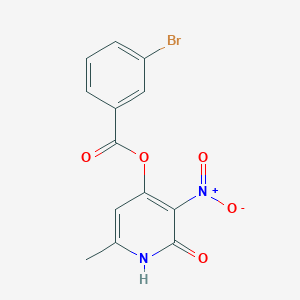
![1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2799784.png)
![methyl 3-(N-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2799788.png)
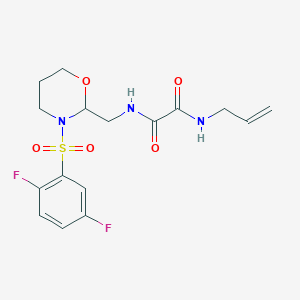
![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2799790.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2799794.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2799795.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2799797.png)
![N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2799799.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)
